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Compound of Interest

Compound Name: (S)-Dexfadrostat

Cat. No.: B10820026 Get Quote

Technical Support Center: (S)-Dexfadrostat
This technical support center provides researchers, scientists, and drug development

professionals with guidance on optimizing (S)-Dexfadrostat dosage for maximal efficacy.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (S)-Dexfadrostat?

(S)-Dexfadrostat, also known as dexfadrostat phosphate (DP13), is a novel and potent

inhibitor of aldosterone synthase (CYP11B2).[1][2][3][4] It specifically targets the final steps in

the biosynthesis of aldosterone, thereby reducing its production.[5] This targeted action

addresses the root cause of conditions like primary aldosteronism, which is characterized by

the excessive and uncontrolled production of aldosterone.[4][6]

Q2: What is the recommended starting dose for (S)-Dexfadrostat in clinical studies?

Based on Phase 2 clinical trial data, a 4 mg once-daily oral dose is considered an effective

starting dose for correcting the aldosterone-to-renin ratio (ARR) and ambulatory systolic blood

pressure (aSBP).[7]

Q3: How quickly can a therapeutic effect be observed?

Reductions in the biochemical and clinical manifestations of hyperaldosteronism, such as a

decrease in ARR and blood pressure, have been observed as early as day 14 of treatment with
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(S)-Dexfadrostat.[7]

Q4: Is there a dose-dependent effect on efficacy?

Yes, a dose-dependent correction of ARR and aSBP has been observed.[7] However, studies

have shown that a 12 mg dose did not provide additional clinical benefit compared to an 8 mg

dose.[7]

Q5: What are the main safety findings associated with (S)-Dexfadrostat?

(S)-Dexfadrostat has been well-tolerated in clinical trials at doses up to 16 mg.[1][2] No

serious adverse events were reported in the Phase 2 trial, and all treatment-emergent adverse

events were mild to moderate.[8] Importantly, there was no evidence of drug-induced adrenal

insufficiency.[1][2]
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Issue Potential Cause Recommended Action

Insufficient reduction in

aldosterone-to-renin ratio

(ARR) at 4 mg dose.

Endocrine counter-regulation.

In some cases, the 4 mg dose

may not sustain 24-hour

aldosterone suppression after

prolonged treatment due to

endocrine counter-regulation.

[1][2] Consider increasing the

dose to 8 mg once daily, as

this has been shown to provide

sustained suppression.[1][2]

No additional improvement in

blood pressure at 12 mg

compared to 8 mg.

Efficacy plateau.

Phase 2 data suggests that the

clinical benefit of (S)-

Dexfadrostat may plateau after

the 8 mg dose.[7] Continuing

with the 8 mg dose is

recommended to minimize

potential off-target effects and

patient burden.

Concerns about off-target

effects on cortisol production.
Inhibition of CYP11B1.

(S)-Dexfadrostat is highly

selective for CYP11B2 over

CYP11B1.[5] At therapeutic

doses (4-12 mg), no significant

changes in blood cortisol

levels have been observed.[7]

[8] Partial inhibition of cortisol

production has been noted at

higher doses (≥16 mg/day) in

healthy volunteers.[9][10]

Adhering to the recommended

therapeutic dose range should

mitigate this risk.

Quantitative Data Summary
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Table 1: Summary of Efficacy Data from Phase 2 Clinical Trial in Patients with Primary

Aldosteronism[7][8][11]

Parameter
Baseline
(Mean)

End of
Treatment
(Mean)

Least-Squares
Mean Change

p-value

Aldosterone-to-

Renin Ratio

(ARR)

15.3 0.6
-2.5 (log-normal

values)
< 0.0001

24h Ambulatory

Systolic Blood

Pressure (aSBP)

142.6 mmHg 131.9 mmHg -10.7 mmHg < 0.0001

Table 2: Dose-Dependent Changes in Ambulatory Systolic Blood Pressure (aSBP)[7]

Dose Group Least-Squares Mean Change in aSBP

4 mg -5.4 mmHg

8 mg -7.5 mmHg

Experimental Protocols
Protocol: Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial for (S)-
Dexfadrostat in Primary Aldosteronism[7][8][11]

1. Participant Population:

Adults diagnosed with Primary Aldosteronism (PA).

Office systolic blood pressure between 145–190 mmHg.

2. Study Design:

Run-in Period: 2-week single-blind placebo run-in.
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Treatment Period: 8-week double-blind treatment period. Participants are randomized (1:1:1)

to receive one of the following oral doses once daily:

4 mg (S)-Dexfadrostat phosphate

8 mg (S)-Dexfadrostat phosphate

12 mg (S)-Dexfadrostat phosphate

Withdrawal Period: 2-week single-blind placebo withdrawal period.

3. Key Assessments:

Primary Endpoints:

Change in aldosterone-to-renin ratio (ARR) from baseline to the end of the treatment

period.

Change in mean 24-hour ambulatory systolic blood pressure (aSBP) from baseline to the

end of the treatment period.

Safety Endpoints:

Occurrence of treatment-emergent adverse events (TEAEs) and serious adverse events.

Data Collection:

Blood samples are collected every 2 weeks.

24-hour aSBP is recorded at the beginning and end of the treatment period.
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Caption: Mechanism of Action of (S)-Dexfadrostat.
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Caption: Phase 2 Clinical Trial Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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